molecular formula C24H25FN4O3 B2844375 N-[1-[3-(4-Fluorophenoxy)propyl]-5-methylpyrazol-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide CAS No. 2176038-44-9

N-[1-[3-(4-Fluorophenoxy)propyl]-5-methylpyrazol-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide

Cat. No. B2844375
M. Wt: 436.487
InChI Key: VEPKIJDTFOCKEF-UHFFFAOYSA-N
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Description

“N-[1-[3-(4-Fluorophenoxy)propyl]-5-methylpyrazol-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound. However, a similar compound, “1-[3-(4-fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine”, has been identified1. This compound has a molecular weight of 249.29 and its IUPAC name is 1-[3-(4-fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-ylamine1.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the fluorophenoxy group, and the attachment of the propyl chain. However, specific synthesis methods for this compound are not readily available in the literature.



Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to this ring is a propyl chain with a fluorophenoxy group at one end. The benzamide group is attached to the pyrazole ring. The exact structure would need to be confirmed with techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

The chemical reactions involving this compound are not documented in the available literature. However, based on its structure, it could potentially undergo reactions typical of pyrazoles, fluorophenols, and amides.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not readily available. However, similar compounds are typically solid at room temperature1. The compound’s properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally.


Safety And Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with appropriate safety precautions. The Material Safety Data Sheet (MSDS) for this compound would provide detailed safety and handling information.


Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its physical and chemical properties, its reactivity, and if it has bioactive properties, its mechanism of action. However, without more information, it is difficult to predict specific future directions.


properties

IUPAC Name

N-[1-[3-(4-fluorophenoxy)propyl]-5-methylpyrazol-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O3/c1-3-23(30)26-16-18-5-7-19(8-6-18)24(31)27-22-15-17(2)29(28-22)13-4-14-32-21-11-9-20(25)10-12-21/h3,5-12,15H,1,4,13-14,16H2,2H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPKIJDTFOCKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCOC2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-[3-(4-Fluorophenoxy)propyl]-5-methylpyrazol-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide

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